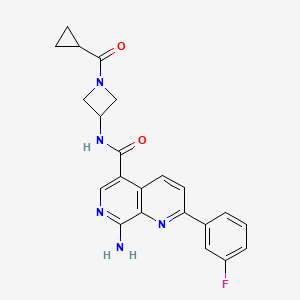

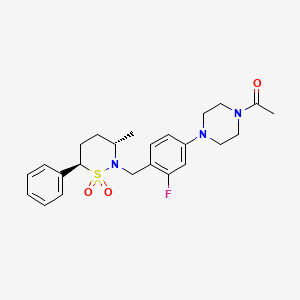

帕唑帕尼代谢物 M27

描述

GSK-1071306 is a bio-active chemical.

科学研究应用

晚期肾细胞癌的治疗

帕唑帕尼适用于治疗转移性肾细胞癌(mRCC)的一线治疗。 它已在多项临床试验中证明有效,并在真实世界临床实践研究中得到证实 {svg_1}.

肝毒性的管理

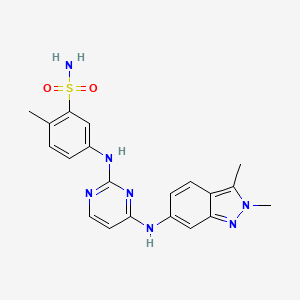

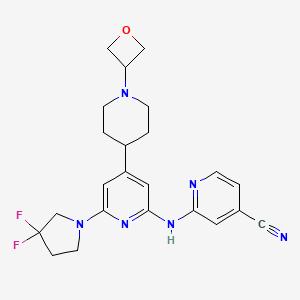

酪氨酸激酶抑制剂帕唑帕尼和舒尼替尼都用于治疗晚期肾细胞癌,但会使患者面临肝毒性风险增加。研究人员在肝微粒体中发现了帕唑帕尼和舒尼替尼的两种醛衍生物(分别为 P-CHO 和 S-CHO)。 这些衍生物会影响肝细胞完整性,可能与帕唑帕尼和舒尼替尼的肝毒性有关 {svg_2}.

对肾细胞癌的代谢影响

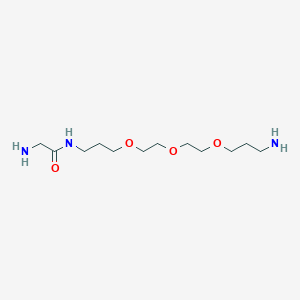

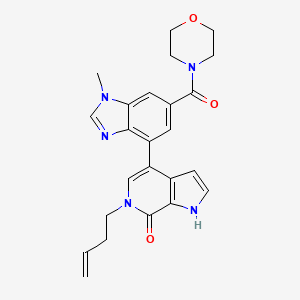

研究了临床相关浓度的舒尼替尼和帕唑帕尼对转移性肾细胞癌细胞系(Caki-1)和非肿瘤性肾细胞系(HK-2)代谢谱的影响 {svg_3}.

生活质量的改善

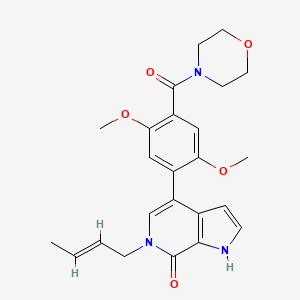

除了临床效益和良好的安全性外,帕唑帕尼的生活质量结果与舒尼替尼相比更有优势,使其成为患者一线治疗的良好选择 {svg_4}.

特殊人群的应用

帕唑帕尼已在特殊人群中进行研究,对老年患者、功能状态差、肾功能衰竭、轻度或中度肝功能损害以及伴随心血管疾病的患者安全有效 {svg_5}.

转移性肾细胞癌的治疗

帕唑帕尼是一种有效的治疗方法,具有可接受的安全性。 与其他治疗方法相比,其生活质量和耐受性结果具有一定的优势,并且在不同的患者特征中安全有效 {svg_6}.

作用机制

Target of Action

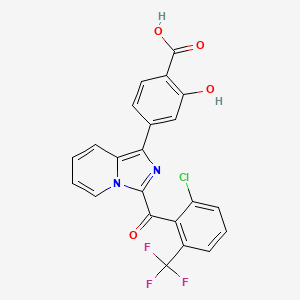

Pazopanib metabolite M27, also known as GSK1071306, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include:

These receptors play crucial roles in angiogenesis, the formation of blood vessels, which is essential for tumor survival and growth .

Mode of Action

Pazopanib metabolite M27 interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition blocks the downstream activation of multiple signaling pathways that contribute to angiogenesis .

Pharmacokinetics

The pharmacokinetics of Pazopanib metabolite M27 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to the compound is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .

Action Environment

Environmental factors such as the pH of the environment can influence the solubility and therefore the bioavailability of Pazopanib metabolite M27 . Additionally, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly affect the compound’s bioavailability .

生化分析

Biochemical Properties

The Pazopanib metabolite M27 interacts with multiple protein tyrosine kinases . The nature of these interactions is characterized by the inhibition of these enzymes, which plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The effects of Pazopanib metabolite M27 on various types of cells and cellular processes are primarily related to its role as a multi-kinase inhibitor . It influences cell function by impacting cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Pazopanib metabolite M27 exerts its effects through its binding interactions with multiple protein tyrosine kinases . This leads to the inhibition of these enzymes, resulting in changes in gene expression .

Metabolic Pathways

Pazopanib metabolite M27 is involved in metabolic pathways related to the inhibition of multiple protein tyrosine kinases

属性

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOGXAVHJKKNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252927-47-1 | |

| Record name | GSK-1071306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1071306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

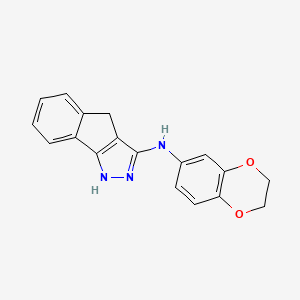

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)

![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)